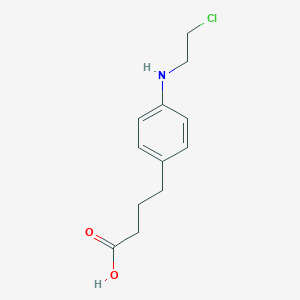

Chlorambucil half mustard

Vue d'ensemble

Description

Chlorambucil, a nitrogen mustard alkylating agent, is widely used in chemotherapy for chronic lymphocytic leukemia (CLL), Hodgkin’s lymphoma, and non-Hodgkin lymphomas. Its mechanism involves forming DNA interstrand cross-links (ICLs) via its bifunctional alkylating groups, thereby inhibiting DNA replication and inducing apoptosis. The term "half mustard" refers to monofunctional derivatives or metabolites of chlorambucil, such as phenylacetic acid mustard (its primary active metabolite), which retain one reactive alkylating group instead of two. These half mustards exhibit distinct biochemical and pharmacological properties compared to bifunctional nitrogen mustards like chlorambucil itself or mechlorethamine .

Méthodes De Préparation

Synthetic Routes for Chlorambucil Half Mustard

Reaction of Chlorambucil with 2'-Deoxyguanosine

The primary method involves reacting chlorambucil with 2'-deoxyguanosine under controlled conditions. Key steps include:

-

Nucleophilic Substitution : The secondary amine of chlorambucil displaces one chlorine atom from the chloroethyl group, forming a covalent bond with the N7 position of guanine .

-

Protection and Deprotection : Boc (tert-butyloxycarbonyl) groups protect reactive amino and carboxyl moieties to prevent side reactions. For example, Boc-Lys-OMe and Boc-l-Cys-OH are used to stabilize intermediates .

-

Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (15 mM ammonium acetate/acetonitrile) isolates the half mustard conjugate .

Reaction Conditions :

-

Solvent : Aqueous buffer (pH 7.2) or methanol/water mixtures .

-

Temperature : Room temperature (20–25°C) for substitution; 37°C for enzymatic assays .

-

Molar Ratios : Chlorambucil to deoxyguanosine at 1:1 to minimize di-adduct formation .

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak of N7G-PBA-Cl at m/z 356.2 ([M+H]⁺), consistent with the calculated mass . Fragmentation patterns validate the loss of chloroethyl (-93 Da) and guanine (-151 Da) moieties.

Chromatographic Purity Assessment

Reverse-phase HPLC (Synergi C18 column, 250 × 0.5 mm) resolves the half mustard with >95% purity using a gradient of 2–65% acetonitrile in 15 mM ammonium acetate (pH 5.0) . Retention times correlate with hydrophobicity indices of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆) identifies key protons:

Comparative Analysis of Synthetic Methods

The deoxyguanosine route offers higher purity but requires rigorous stoichiometric control to prevent di-adducts. In contrast, intermediate alkylation is faster but necessitates post-synthetic purification to remove di-chloro byproducts .

Applications in Biochemical Research

This compound is employed to study:

Analyse Des Réactions Chimiques

Types of Reactions

Chlorambucil half mustard undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, leading to the formation of less active metabolites.

Common Reagents and Conditions

Alkylation: This reaction typically occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents.

Hydrolysis: This reaction occurs in the presence of water and is accelerated by acidic or basic conditions.

Major Products Formed

Applications De Recherche Scientifique

Scientific Research Applications

Chlorambucil half mustard has several significant applications in scientific research:

Cancer Research

- Mechanisms of Action : It is extensively used to study the mechanisms of DNA alkylation and the development of resistance to alkylating agents. Research indicates that this compound forms monoadducts with DNA, which differ from the bifunctional nature of its parent compound, chlorambucil .

- Tumor Growth Studies : In vivo studies have demonstrated that this compound can effectively delay tumor growth in various cancer models. For instance, a study reported a 61.5% reduction in tumor size when treated with a mitochondrial-targeted derivative of chlorambucil compared to its parent drug .

Drug Development

- Model for New Alkylating Agents : Researchers utilize this compound as a model to develop new alkylating agents that exhibit improved efficacy and reduced toxicity profiles. The compound's unique structure aids in evaluating modifications that enhance therapeutic indices while minimizing adverse effects .

- Combination Therapies : Studies have shown that combining chlorambucil with other agents can enhance its cytotoxic effects while reducing mutagenicity. For example, the use of O6-benzylguanine in combination with chlorambucil has been shown to increase apoptosis rates in treated cells .

Biological Studies

- DNA Damage Investigations : this compound is employed to explore the effects of DNA damage on cellular processes and the mechanisms involved in DNA repair. Its ability to form specific DNA adducts allows researchers to dissect the cellular responses to DNA lesions .

- Mutagenicity Studies : Comparative studies between chlorambucil and its half mustard variant reveal differences in mutagenic spectra, with chlorambucil causing more significant chromosomal damage due to its bifunctional nature .

Case Study 1: Efficacy in Chronic Lymphocytic Leukemia

A clinical study involving 126 patients treated with chlorambucil highlighted its effectiveness in managing chronic lymphocytic leukemia. Approximately 75% of patients exhibited positive responses with manageable side effects primarily related to marrow suppression .

Case Study 2: Tumor Growth Delay

In experimental models, this compound demonstrated superior efficacy compared to traditional treatments. The compound was associated with significant reductions in tumor volumes when administered at specific dosages, underscoring its potential as a therapeutic agent .

Mécanisme D'action

Chlorambucil half mustard exerts its effects by alkylating DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is necessary for DNA replication and cell division . As a result, the compound induces apoptosis in rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Bifunctional Nitrogen Mustards

DNA Cross-Linking Efficiency

- Chlorambucil (Bifunctional) : Forms DNA-DNA ICLs during replication, leading to replication fork arrest and apoptosis. The ICLs are detectable primarily during the S phase of the cell cycle .

- Half Mustard (Monofunctional): Generates single-strand DNA breaks (SSBs) that are detectable throughout the cell cycle. While SSBs also induce apoptosis, higher concentrations of half mustards are required to achieve effects comparable to bifunctional agents. For example, phenylacetic acid mustard requires ~2× higher doses than chlorambucil to inhibit DNA synthesis in HeLa cells .

Protein-DNA Cross-Linking

- Chlorambucil Half Mustard: Efficiently cross-links the DNA repair protein O⁶-alkylguanine DNA alkyltransferase (AGT) to DNA via cysteine residues (Cys145 and Cys150). This cross-linking disrupts DNA repair mechanisms, enhancing cytotoxicity. In contrast, mechlorethamine (another nitrogen mustard) exhibits lower efficiency in AGT cross-linking .

- Mechlorethamine : Preferentially forms intramolecular protein cross-links rather than protein-DNA adducts, reducing its ability to inactivate AGT compared to this compound .

Pharmacokinetic and Metabolic Differences

Plasma and Tissue Distribution

- Chlorambucil-Tertiary Butyl Ester : A lipophilic derivative designed to enhance brain penetration. It rapidly hydrolyzes to release chlorambucil and phenylacetic acid mustard, achieving sustained plasma levels of active metabolites .

Metabolic Stability

- Chlorambucil undergoes rapid hepatic metabolism to phenylacetic acid mustard, which retains alkylating activity. Both compounds degrade spontaneously to inactive hydroxyl derivatives .

- In contrast, prednimustine (a chlorambucil-prednisolone ester) maintains stable plasma levels of phenylacetic acid mustard for 40 hours post-administration, reducing toxicity compared to chlorambucil alone .

Toxicity and Resistance Profiles

Cytotoxicity and Apoptosis

- Chlorambucil induces apoptosis in a concentration-dependent manner, with significant apoptosis observed at ≥1000 µM in LoVo colorectal cancer cells. Its half mustard metabolite exhibits similar apoptotic potency but requires prolonged exposure .

- Resistance Mechanisms: Glutathione-S-transferase (GST) overexpression in resistant cell lines (e.g., Walker 256 carcinoma) correlates with reduced chlorambucil efficacy. GST detoxifies alkylating agents by conjugating glutathione to reactive intermediates .

Clinical Toxicity

- Chlorambucil causes myelosuppression and immunosuppression, while its half mustard metabolite contributes to off-target toxicity in normal tissues .

- Compared to cyclophosphamide, chlorambucil lacks hemorrhagic cystitis and alopecia, making it preferable for long-term maintenance therapy .

Comparative Efficacy in Preclinical Models

Activité Biologique

Chlorambucil, a nitrogen mustard derivative, is widely recognized for its role as an alkylating agent in cancer therapy, particularly in treating chronic lymphocytic leukemia (CLL) and various lymphomas. Its half mustard analog, often referred to as "chlorambucil half mustard," exhibits distinct biological activities that are crucial for understanding its therapeutic potential and limitations. This article delves into the biological activity of this compound, highlighting its mutagenic properties, cellular effects, and comparative studies with chlorambucil.

Chlorambucil and its half mustard analog function primarily by forming covalent bonds with DNA, leading to the creation of monoadducts and interstrand cross-links (ICLs). The formation of ICLs is particularly significant as it poses a challenge for DNA repair mechanisms, resulting in cytotoxicity. Chlorambucil is known to create both mono- and bifunctional adducts, while the half mustard typically forms only monoadducts, which are less toxic due to their simpler repair pathways .

Comparative Mutagenicity

Research has shown that chlorambucil exhibits a stronger mutagenic potential compared to its half mustard counterpart. A study involving Chinese hamster ovary (CHO) cells demonstrated that while both compounds increased mutation frequency significantly, the nature of the mutations differed markedly. Chlorambucil predominantly induced major deletions and point mutations, whereas the half mustard was associated mainly with transversion mutations . This suggests that the bifunctional nature of chlorambucil allows for more complex interactions with DNA compared to the monofunctional half mustard.

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various studies. For instance, exposure to chlorambucil results in apoptosis in B-cell chronic lymphocytic leukemia cells in a concentration-dependent manner . In contrast, this compound's lower reactivity leads to reduced apoptosis rates when compared at equivalent doses. The overall cytotoxicity is significantly enhanced when chlorambucil is combined with other agents such as O6-benzylguanine (BG), which can sensitize cells to nitrogen mustards by inducing G1 phase cell cycle arrest and promoting apoptosis .

Table 1: Summary of Key Studies on Chlorambucil and Half Mustard

Recent Advances and Hybrid Molecules

Recent research has focused on developing hybrid molecules that combine chlorambucil with other pharmacophores to enhance its therapeutic efficacy while reducing toxicity. For example, studies have synthesized chlorambucil-tyrosine hybrids that exhibited improved anticancer activity against breast cancer cell lines compared to chlorambucil alone . These hybrids leverage the alkylating properties of chlorambucil while potentially enhancing selectivity towards cancer cells.

Propriétés

IUPAC Name |

4-[4-(2-chloroethylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKVYIHGWHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151406 | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116505-53-4 | |

| Record name | Chlorambucil half mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCHLOROETHYL CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.